1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate
Overview
Description
1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and photophysics. The structure of this compound includes a pyrazole ring fused to a quinoline system, with additional functional groups that enhance its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an amino-substituted pyrazole and a carbonyl compound under acidic or basic conditions . Another approach is the multicomponent reaction, where multiple reactants are combined in a single step to form the desired product . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity, employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate can be compared with other pyrazoloquinoline derivatives such as:
1H-Pyrazolo[3,4-b]quinoline: The parent compound without additional functional groups.
4,7-Dichloro-1H-pyrazolo[3,4-b]quinoline: A similar compound with fewer functional groups.
3-Methyl-1H-pyrazolo[3,4-b]quinoline: Another derivative with a different substitution pattern. The uniqueness of this compound lies in its specific functional groups that enhance its reactivity and biological activity.
Properties
IUPAC Name |
2-(4,7-dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-8-13-14(17)11-4-3-10(16)7-12(11)18-15(13)20(19-8)5-6-22-9(2)21/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSFYVJDRHDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC(=C3)Cl)C(=C12)Cl)CCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150014 | |
Record name | 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089333-68-5 | |
Record name | 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089333-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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